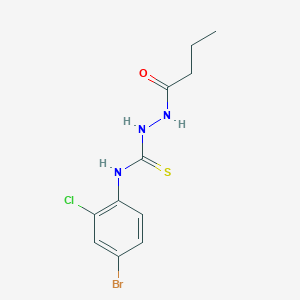![molecular formula C16H23ClN2O B4821145 3-[(3-pyridinylmethyl)amino]-1-adamantanol hydrochloride](/img/structure/B4821145.png)
3-[(3-pyridinylmethyl)amino]-1-adamantanol hydrochloride
Vue d'ensemble
Description
3-[(3-pyridinylmethyl)amino]-1-adamantanol hydrochloride is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as Memantine hydrochloride, and it has been studied for its ability to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor.
Mécanisme D'action
The mechanism of action of 3-[(3-pyridinylmethyl)amino]-1-adamantanol hydrochloride involves its ability to modulate the activity of the NMDA receptor. This receptor is involved in synaptic plasticity and memory formation. The compound acts as a non-competitive antagonist of the NMDA receptor, which means it binds to a different site on the receptor than the neurotransmitter glutamate. This binding reduces the activity of the receptor, which can have beneficial effects in various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(3-pyridinylmethyl)amino]-1-adamantanol hydrochloride are related to its ability to modulate the activity of the NMDA receptor. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease and other neurodegenerative disorders. It has also been studied for its potential use in the treatment of depression, schizophrenia, and other psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-[(3-pyridinylmethyl)amino]-1-adamantanol hydrochloride in lab experiments is its ability to modulate the activity of the NMDA receptor, which is involved in synaptic plasticity and memory formation. This makes it a useful tool for studying the mechanisms underlying these processes. However, one of the limitations of using this compound is its potential toxicity at high doses. Careful consideration should be given to the dose and duration of treatment when using this compound in lab experiments.
Orientations Futures
There are several future directions for research on 3-[(3-pyridinylmethyl)amino]-1-adamantanol hydrochloride. One direction is to investigate its potential use in the treatment of other neurological disorders such as Parkinson's disease and multiple sclerosis. Another direction is to study its effects on other neurotransmitter systems in the brain, such as the dopamine and serotonin systems. Additionally, research could focus on developing more potent and selective NMDA receptor modulators based on the structure of this compound.
Applications De Recherche Scientifique
3-[(3-pyridinylmethyl)amino]-1-adamantanol hydrochloride has been studied for its potential applications in various fields such as neurology, psychiatry, and pharmacology. In neurology, this compound has been investigated for its ability to modulate the activity of the NMDA receptor, which is involved in synaptic plasticity and memory formation. In psychiatry, it has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In pharmacology, it has been investigated for its effects on the central nervous system and its potential as a therapeutic agent for various neurological disorders.
Propriétés
IUPAC Name |
3-(pyridin-3-ylmethylamino)adamantan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O.ClH/c19-16-7-13-4-14(8-16)6-15(5-13,11-16)18-10-12-2-1-3-17-9-12;/h1-3,9,13-14,18-19H,4-8,10-11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWBTLPQHZIWBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O)NCC4=CN=CC=C4.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-sec-butylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4821063.png)
![1-({[5-(2,4-dichlorophenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride](/img/structure/B4821077.png)
![1-[(2-ethoxyphenyl)carbonothioyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4821091.png)
![N-(4-chlorophenyl)-2-[(4-ethyl-5-oxo-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio]acetamide](/img/structure/B4821105.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-2,3-dihydro-1H-pyrazol-4-yl]-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B4821126.png)
![3-chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzonitrile](/img/structure/B4821137.png)


![1-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4821153.png)
![4-oxo-4-[(3,3,5-trimethylcyclohexyl)amino]butanoic acid](/img/structure/B4821161.png)
![4-({2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B4821168.png)
![6-ethoxy-4-{[4-(2-methylbenzyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B4821171.png)
![2-(4-methoxybenzyl)-8,9-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4821179.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methoxy]-N-4-pyridinylbenzamide](/img/structure/B4821187.png)